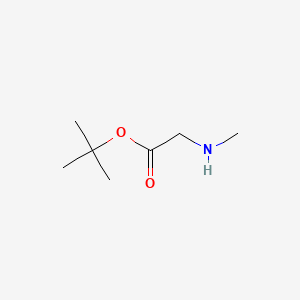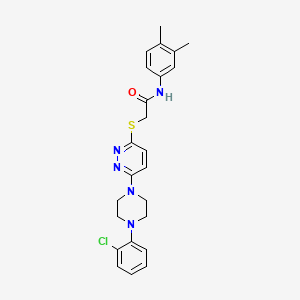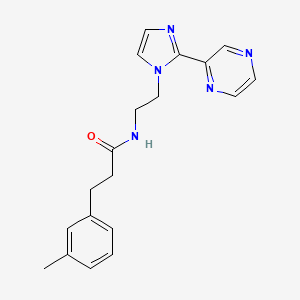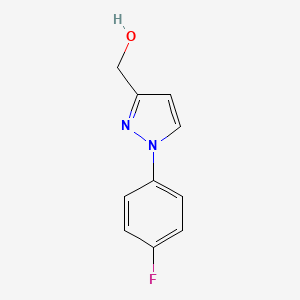![molecular formula C7H13ClFN B2875580 4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride CAS No. 1638765-29-3](/img/structure/B2875580.png)
4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride is a chemical compound with the CAS Number: 1638765-29-3 . It has a molecular weight of 165.64 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C7H12FN.ClH/c8-6-1-3-7(9,5-6)4-2-6;/h1-5,9H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .科学的研究の応用
Synthetic Methodologies
Researchers have developed synthetic methodologies utilizing fluorinated bicyclic compounds, focusing on the modification and functionalization of these structures for various chemical applications. For example, the development of a multigram synthesis of a closely related compound, 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride, known as BRD4780, involved protection of the amine and chiral chromatography for enantiomer separation. This process highlights the synthetic utility of fluorinated bicyclo compounds in creating structurally complex molecules (Chamberlain et al., 2021).
Material Science Applications
Fluoro-polyimides derived from fluorinated aromatic diamines, such as those related to 4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride, have been synthesized for applications in material science. These compounds offer excellent thermal stability, low moisture absorption, and high hygrothermal stability, demonstrating the value of fluorinated compounds in enhancing material properties (Xie et al., 2001).
Chemical Properties Analysis
The study of the chemical properties of fluorinated bicyclic compounds includes exploring their reactivity and interaction with other chemical species. For instance, a detailed investigation into the effect of structure on the reactivity of N–F class fluorinating reagents with hydroxy-substituted organic molecules reveals the nuanced chemical behavior of fluorinated compounds. This research provides insights into the fluorination and oxidation processes, which are crucial for various chemical syntheses and applications (Zupan et al., 1995).
Conformational and Structural Analysis
Fluorinated bicyclic compounds also serve as models for conformational and structural analysis, aiding in the understanding of stereoelectronic interactions and molecular dynamics. Studies on diastereoisomers of fluorinated bicyclic compounds, such as 2-fluorobicyclo[2.2.1]heptan-7-ols, employ computational methods to explore these interactions and their effects on molecular stability and NMR properties (de Rezende et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of 'Warning’ . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
4-fluorobicyclo[2.2.1]heptan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-6-1-3-7(9,5-6)4-2-6;/h1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCPBEJFUWSXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638765-29-3 |
Source


|
| Record name | 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-bromophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2875506.png)
![2-cyclohexyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2875507.png)


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2875510.png)
![Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2875511.png)

![N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine](/img/structure/B2875515.png)
![5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide](/img/structure/B2875517.png)
![1-(piperidin-1-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2875518.png)
